

Technical Support Center: The Confiden™ Reprostat ELISA Kit

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Compound of Interest

Compound Name: Confiden

Cat. No.: B15594152

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Welcome to the technical support center for the **Confiden™** Reprostat ELISA Kit. This resource is designed to assist researchers, scientists, and drug development professionals in successfully implementing our assay and troubleshooting any potential issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the **Confiden™** Reprostat ELISA Kit used for?

A1: The **Confiden™** Reprostat ELISA Kit is a sandwich enzyme-linked immunosorbent assay designed for the quantitative measurement of Reprostat protein in cell culture supernatants and serum. Reprostat is a key downstream effector in the Cellular Integrity Signaling Pathway, often activated in response to cellular stress.

Q2: What is the expected sensitivity and dynamic range of the assay?

A2: The assay is designed to detect Reprostat concentrations from 10 pg/mL to 2000 pg/mL. The lower limit of detection (LOD) is typically less than 5 pg/mL, determined by the 2.5 standard deviations from the mean of the zero standard.

Q3: Can I use plasma samples with this kit?

A3: This kit is optimized for use with cell culture supernatants and serum. While some users have reported successful use with heparinized plasma, we have observed matrix effects that

can interfere with accurate quantification. We recommend performing a spike-and-recovery experiment to validate the use of plasma samples in your specific experimental context.

Q4: How should I store the kit components?

A4: Upon receipt, store the entire kit at 4°C. Individual components should be stored at the temperatures indicated on their labels once the kit is opened. The Capture Antibody and HRP-conjugated Detection Antibody are light-sensitive and should be stored in the dark.

Troubleshooting Common Reproducibility Issues

Issue	Potential Cause	Recommended Solution
High background noise	Insufficient washing	Increase the number of wash steps after antibody incubations. Ensure complete aspiration of wash buffer from wells.
Contaminated reagents	Use fresh, sterile pipette tips for each reagent. Avoid cross-contamination between wells.	
Over-incubation with HRP-conjugate	Reduce the HRP-conjugate incubation time.	
Low or no signal	Incorrect antibody dilutions	Prepare fresh antibody dilutions according to the protocol. Ensure proper mixing.
Inactive HRP enzyme	Ensure the TMB substrate is at room temperature before use. Protect the HRP-conjugate from light.	
Insufficient incubation times	Adhere to the recommended incubation times in the protocol.	
High coefficient of variation (%CV) between replicate wells	Pipetting errors	Use calibrated pipettes and fresh tips for each replicate. Pipette samples and standards consistently.
Incomplete washing	Ensure all wells are washed uniformly.	
Edge effects on the plate	Avoid using the outermost wells of the plate if edge effects are suspected. Ensure	

uniform temperature during incubations.

Experimental Protocols

Confiden™ Reprostat ELISA Protocol

1. Reagent Preparation:

- Bring all reagents to room temperature before use.
- Prepare wash buffer by diluting the 20X Wash Buffer Concentrate 1:20 with deionized water.
- Prepare standards by performing a 1:2 serial dilution of the Reprostat Standard, starting from the highest concentration provided.

2. Plate Coating:

- Dilute the Capture Antibody in Coating Buffer.
- Add 100 µL of the diluted Capture Antibody to each well of a 96-well microplate.
- Incubate overnight at 4°C.

3. Blocking:

- Aspirate the coating solution and wash the plate three times with Wash Buffer.
- Add 200 µL of Blocking Buffer to each well.
- Incubate for 2 hours at room temperature.

4. Sample and Standard Incubation:

- Wash the plate three times with Wash Buffer.
- Add 100 µL of standards and samples to the appropriate wells.
- Incubate for 2 hours at room temperature.

5. Detection Antibody Incubation:

- Wash the plate four times with Wash Buffer.
- Add 100 µL of diluted HRP-conjugated Detection Antibody to each well.
- Incubate for 1 hour at room temperature, protected from light.

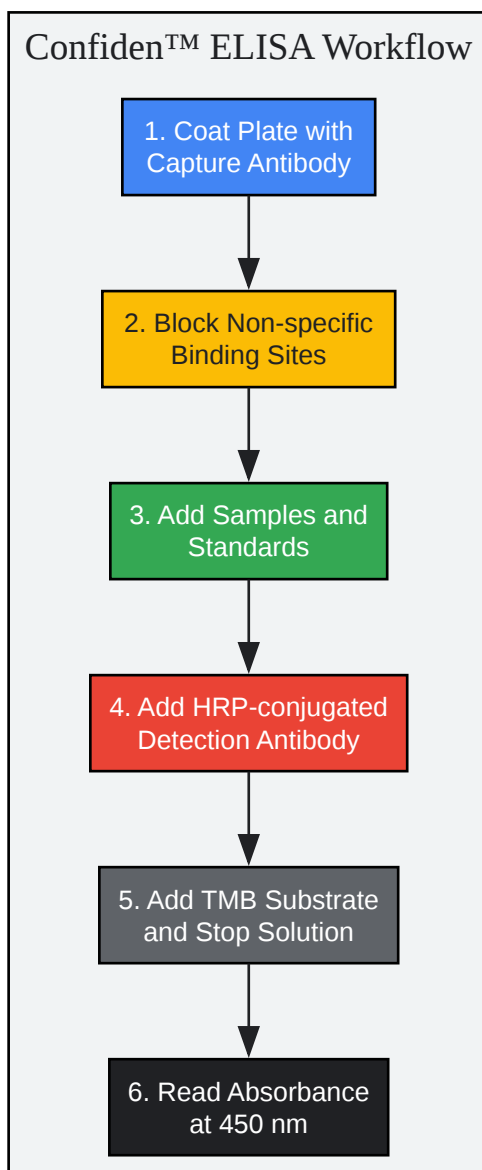
6. Signal Development:

- Wash the plate five times with Wash Buffer.
- Add 100 μ L of TMB Substrate to each well.
- Incubate for 15-30 minutes at room temperature in the dark.

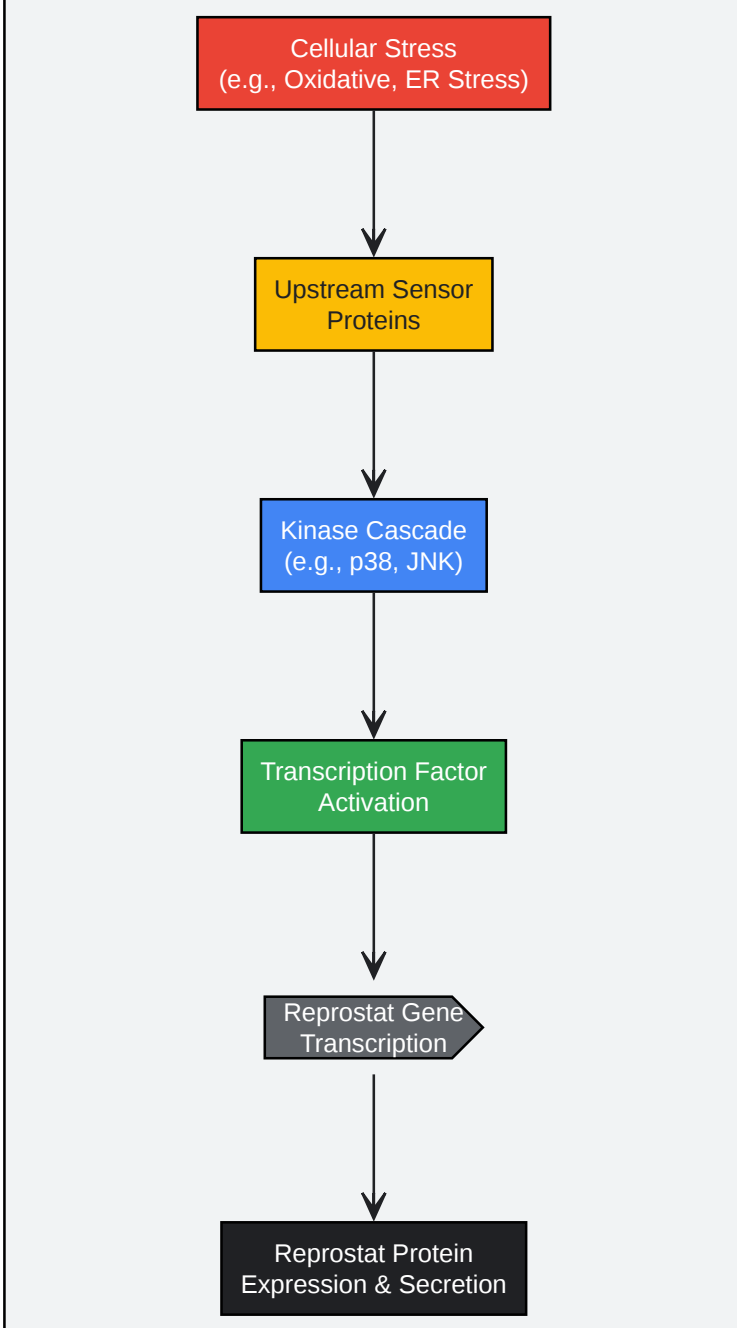
7. Reaction Termination and Measurement:

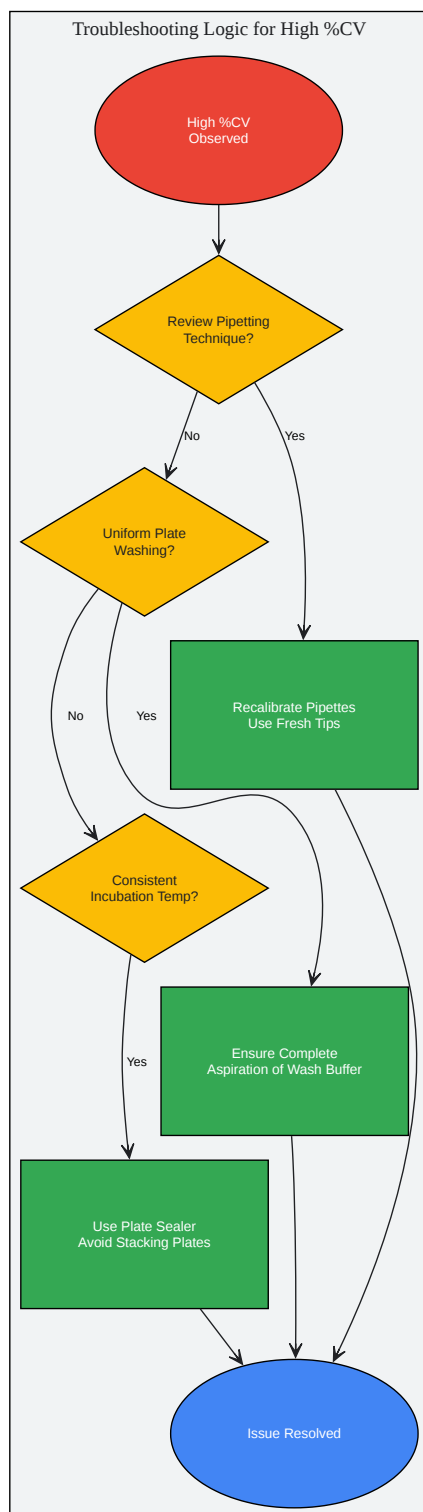
- Add 50 μ L of Stop Solution to each well.
- Read the absorbance at 450 nm within 30 minutes.

Visual Guides



Hypothetical Cellular Integrity Signaling Pathway





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